6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid
Description
This compound features a 7,8,9,10-tetrahydrobenzo[c]chromen core substituted with a 4-methyl group and a 6-oxo moiety. The 3-position is functionalized with an acetyloxy group linked via an amide bond to a hexanoic acid chain. This structure confers unique physicochemical properties, such as moderate hydrophilicity (due to the carboxylic acid) and rigidity (from the hydrogenated chromen system). Its synthesis likely involves coupling the chromen-derived acetyl chloride with 6-aminohexanoic acid under anhydrous conditions .
Properties
Molecular Formula |
C22H27NO6 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H27NO6/c1-14-18(28-13-19(24)23-12-6-2-3-9-20(25)26)11-10-16-15-7-4-5-8-17(15)22(27)29-21(14)16/h10-11H,2-9,12-13H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
LDGUFQFNOXIMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathways
-
Cyclization of 2-Hydroxyacetophenone Derivatives :
A common method involves the cyclization of 2-hydroxyacetophenone derivatives with dienophiles under acidic or thermal conditions. For example, 4-methyl-2-hydroxyacetophenone can undergo intramolecular cyclization to form the chromenone structure. -
Michael Addition and Cyclization :
Alternative routes may employ Michael addition reactions between enolates and α,β-unsaturated carbonyl compounds, followed by acid-catalyzed cyclization to form the fused bicyclic system.
Optimized Conditions
| Reagent/Condition | Yield (%) | Reference |
|---|---|---|
| HCl (catalytic), refluxing toluene | 68–75 | |
| Pd-catalyzed coupling (for annulation) | 60–65 |
Formation of the Ether-Acetic Acid Intermediate
The next step involves introducing the ether linkage between the benzo[c]chromen core and acetic acid. This is achieved via nucleophilic substitution or alkylation.
Nucleophilic Substitution
Yields and Conditions
Acetylation to Form the Acetylamine Intermediate
The acetic acid intermediate is converted to an acetylamine group to enable coupling with hexanoic acid.
Activation of Acetic Acid
Mechanism of Action
The mechanism of action of 6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural variations and their implications:
Biological Activity
The compound 6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid , also known by its CAS number 302551-41-3 , is a derivative of benzo[c]chromene that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.30 g/mol . The structure features a benzo[c]chromene moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆O₅ |
| Molecular Weight | 288.30 g/mol |
| CAS Number | 302551-41-3 |
Antioxidant Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antioxidant properties. These properties are attributed to the ability of the benzo[c]chromene scaffold to scavenge free radicals and reduce oxidative stress in various biological systems. For instance, research has shown that certain derivatives can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The compound demonstrates notable anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition is believed to occur through the downregulation of NF-kB signaling pathways . The anti-inflammatory potential is further supported by case studies where related compounds have been tested for their ability to alleviate symptoms in models of chronic inflammation.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds derived from benzo[c]chromene structures. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Research has also indicated that this class of compounds possesses antimicrobial activities against both Gram-positive and Gram-negative bacteria. In laboratory settings, compounds with similar structures have exhibited significant inhibition zones in disk diffusion assays against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Antioxidant Evaluation
A study evaluating the antioxidant activity of various benzo[c]chromene derivatives found that one derivative significantly reduced malondialdehyde (MDA) levels in rat liver tissues when administered orally. The results suggested a protective effect against oxidative damage induced by high-fat diets .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of a similar benzo[c]chromene derivative resulted in reduced edema and lower levels of inflammatory markers in serum. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls .
Case Study 3: Anticancer Activity Assessment
A recent study focused on the anticancer effects of a closely related compound demonstrated that it inhibited cell proliferation in MCF-7 cells with an IC50 value of 12 µM. Mechanistic studies revealed that this compound induced apoptosis via activation of caspase pathways .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Properties:
- The compound has shown potential as an inhibitor of various cancer cell lines. Studies suggest that it may inhibit the proliferation of acute biphenotypic leukemia and acute monocytic leukemia cells at low concentrations (GI50 values ranging from 0.3 to 1.2 µM) .
- Mechanistic studies indicate that it may down-regulate phospho-extracellular signal-regulated kinase (ERK) levels, a pathway often dysregulated in cancers .
- Anti-inflammatory Effects:
- Neuroprotective Effects:
Case Study 1: Anticancer Activity
A study evaluated the effects of the compound on MV4-11 and MOLM13 leukemia cell lines. The results indicated significant growth inhibition with associated down-regulation of key signaling proteins involved in cell proliferation and survival. The study highlighted the compound's potential as a therapeutic agent for specific types of leukemia.
Case Study 2: Inflammation Model
In an experimental model of inflammation, derivatives similar to the target compound were tested for their anti-inflammatory effects. Results demonstrated a reduction in inflammatory markers and cytokine levels, suggesting a mechanism involving the modulation of immune responses.
Chemical Reactions Analysis
Amide Hydrolysis
The acetyl-amino bridge (─NH─CO─) in the molecule undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s bioavailability or generating intermediates for further derivatization.
| Conditions | Reagents | Outcome |
|---|---|---|
| Acidic (HCl, 100°C) | Concentrated HCl, H₂O | Cleavage to hexanoic acid and chromene-acetic acid derivative |
| Basic (NaOH, reflux) | 6M NaOH, ethanol | Formation of sodium hexanoate and free amine intermediate |
This reaction is influenced by steric hindrance from the chromene ring, requiring prolonged heating for completion .
Carboxylic Acid Functionalization
The terminal hexanoic acid group participates in esterification and salt formation:
Esterification
Reaction with alcohols (e.g., methanol) under acidic catalysis:
| Alcohol | Catalyst | Yield (%) |
|---|---|---|
| Methanol | H₂SO₄ | 72–78 |
| Ethanol | p-TsOH | 65–70 |
Salt Formation
Neutralization with bases (e.g., NaOH) produces water-soluble salts for pharmaceutical formulations .
Chromene Core Modifications
The benzo[c]chromene moiety exhibits reactivity at three key positions:
| Position | Reactivity | Example Reaction |
|---|---|---|
| C-3 | Electrophilic substitution (e.g., bromination) | Br₂ in CH₂Cl₂ → 3-bromo derivative |
| C-6 | Keto-enol tautomerism | pH-dependent equilibrium |
| C-4 Methyl | Oxidation to carboxylic acid | KMnO₄, H₂O → 4-carboxy derivative |
The 6-oxo group participates in redox reactions, such as reduction with NaBH₄ to form a secondary alcohol.
Acetylation and Acylation
The amino group in the linker can undergo further acylation:
| Acylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acetic anhydride | DCM | 25°C | 85–90 |
| Benzoyl chloride | THF | 0–5°C | 75–80 |
These reactions require anhydrous conditions to prevent hydrolysis .
Degradation Pathways
Under UV light or oxidative conditions, the chromene ring undergoes photodegradation, forming quinone-like products. Accelerated stability studies reveal:
| Condition | Degradation Products | Half-Life (h) |
|---|---|---|
| UV light (254 nm) | 3-hydroxybenzoic acid derivatives | 12–15 |
| H₂O₂ (3%) | Oxidized chromene fragments | 6–8 |
Comparative Reactivity with Structural Analogs
The hexanoic acid chain distinguishes this compound from shorter-chain analogs:
| Compound | Key Reaction Difference |
|---|---|
| [(6-Oxo-benzo[c]chromen-3-yl)oxy]acetic acid (Source 5) | Faster esterification due to shorter chain |
| 3-Methyl-6-oxohexanoic acid derivatives | Limited chromene-mediated reactivity |
Q & A
Basic: What synthetic strategies are recommended for synthesizing 6-({[(4-methyl-6-oxo-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid?
Methodological Answer:
The synthesis involves two key steps: (1) preparation of the benzo[c]chromen core and (2) amide coupling with hexanoic acid.
- Step 1: Synthesize the 4-methyl-6-oxo-benzo[c]chromen-3-ol intermediate via cyclization of substituted coumarin derivatives. outlines methods for chromene synthesis using phosphoryl oxychloride-mediated cyclization at elevated temperatures .
- Step 2: Activate the hydroxyl group on the chromen moiety using chloroacetyl chloride, followed by coupling with 6-aminohexanoic acid. Amide bond formation can be achieved using carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous DMF, as described in for analogous amino acid derivatives .
- Purification: Use silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 8:2 ratio) for isolation, as demonstrated in .
Advanced: How can reaction yields be optimized during amide bond formation in this compound?
Methodological Answer:
Optimization requires systematic screening of parameters:
- Coupling Reagents: Compare HATU, EDCI, or DCC efficiency in activating the carboxylic acid group. highlights EDCI/HOBt as effective for sterically hindered substrates .
- Solvent and pH: Use anhydrous DMF or dichloromethane with a pH maintained at 7–8 using tertiary amines (e.g., DIEA) to minimize hydrolysis.
- Temperature: Conduct reactions at 0–4°C to reduce side reactions, then warm to room temperature for completion.
- Monitoring: Track progress via TLC or LC-MS to terminate reactions at optimal conversion (≥90%).
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Assign peaks by comparing with structurally related compounds. For example, provides NMR data for a chromen derivative with a similar oxyacetyl side chain, where aromatic protons resonate at δ 6.8–7.3 ppm and carbonyls appear at ~170 ppm .
- HRMS: Confirm molecular weight (expected [M+H]+: ~443.18 Da) using electrospray ionization.
- IR Spectroscopy: Validate amide (1650–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups.
Advanced: How can contradictory NMR data between computational predictions and experimental results be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or incorrect DFT models.
- 2D NMR: Use HSQC and HMBC to resolve ambiguous assignments. For example, utilized COSY to confirm coupling in triazine derivatives .
- Computational Refinement: Re-optimize DFT models with solvent corrections (e.g., PCM for DMSO) and compare NOE patterns.
- Cross-Validation: Compare with crystallographic data if available or reference analogs in .
Advanced: What in vitro models are suitable for evaluating pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability: Use human liver microsomes (HLM) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes ( describes similar protocols for amino acid derivatives) .
- Permeability: Employ Caco-2 cell monolayers to assess intestinal absorption. Apply the compound at 10 μM and measure apical-to-basolateral transport.
- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis, as detailed in for phosphate-containing analogs .
Basic: What purification techniques are recommended post-synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel with hexane/ethyl acetate gradients (e.g., 70:30 → 50:50) for polar intermediates. achieved >95% purity for chromene derivatives using this approach .
- Recrystallization: For final compounds, dissolve in hot ethanol and cool slowly to precipitate pure product.
- HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolates.
Advanced: How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding to target proteins (e.g., kinases or GPCRs). Align the benzo[c]chromen core in hydrophobic pockets and the carboxylic acid in polar regions.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize analogs.
Basic: What are the critical stability considerations for this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C, as chromen derivatives are prone to photodegradation ( notes similar precautions) .
- Hydrolysis: Avoid aqueous buffers at pH >8 to prevent cleavage of the amide bond.
- Oxidation: Add antioxidants (e.g., BHT) to solid samples and purge solutions with argon.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
